N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCTA, and it has a molecular formula of C12H6Cl2N2O2S3. DCTA belongs to the class of thiophene derivatives, which have been extensively studied for their various biological activities.
Scientific Research Applications
- Research : Researchers have synthesized N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide derivatives and evaluated their antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising results against both Gram-positive and Gram-negative bacteria as well as fungal species .
- Investigation : Scientists assessed the anticancer potential of these derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 exhibited notable activity against breast cancer cells .
- Results : Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for drug design .
- Compound : N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (a related derivative) has relevance in proteomics research .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Proteomics Research
Suzuki–Miyaura Coupling
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S2/c11-6-3-5(7(12)18-6)9(16)14-10-4(8(13)15)1-2-17-10/h1-3H,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALQAZIVWPOJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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